1-羟基-7,9-二去乙酰紫杉醇I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

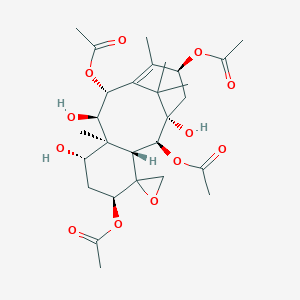

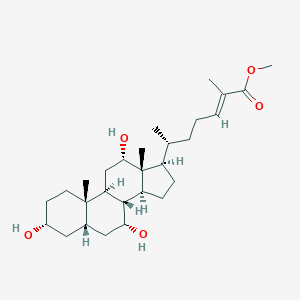

“1-Hydroxy-7,9-dideacetylbaccatin I” is a chemical compound with the molecular formula C28H40O12 . It is also known by other names such as “Hddabi” and "1-Hydroxy-7,9-dideacetyl baccatin I" . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “1-Hydroxy-7,9-dideacetylbaccatin I” is quite complex. It has a molecular weight of 568.6 g/mol . The IUPAC name of this compound is [(1’S,2’S,3’R,5’S,7’S,8’S,9’R,10’R,13’S)-2’,10’,13’-triacetyloxy-1’,7’,9’-trihydroxy-8’,12’,15’,15’-tetramethylspiro[oxirane-2,4’-tricyclo[9.3.1.03,8]pentadec-11-ene]-5’-yl] acetate .

Physical and Chemical Properties Analysis

“1-Hydroxy-7,9-dideacetylbaccatin I” has a molecular weight of 568.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 12 . It also has a Rotatable Bond Count of 8 .

科学研究应用

抗癌应用

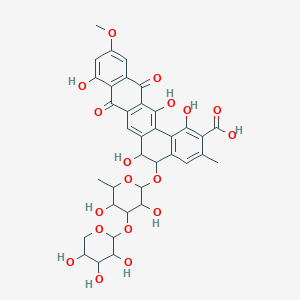

1-羟基-7,9-二去乙酰紫杉醇I作为紫杉醇类似物合成的中间体,具有显著的抗癌特性。该化合物已参与与相关紫杉烷类化合物的酶促转化相关的研究,为生产和潜在修改紫杉醇等抗癌药物提供了见解。例如,发现Nocardioides luteus将7-去氧-10-去乙酰紫杉醇-III转化为6-羟基-7-去氧-10-去乙酰紫杉醇-III,这是一种可能用于合成紫杉醇类似物的化合物,而this compound是一个相关化合物(Hanson, Kant, & Patel, 2004)。

酶活性和调节

该化合物的结构与紫杉醇类似物相关,已知与各种酶的生物合成和功能表达有关。研究表明,紫杉糖苷转化为10-去乙酰紫杉醇III,这是紫杉醇及其类似物多西他赛的前体,这些化合物在癌症治疗中很重要(Jian-min, 2004)。这表明this compound可能参与类似的生物合成途径,并且在以酶介导的合成和修改治疗剂为重点的科学研究中具有相关性。

作用机制

- Beyond histones, HDACs also deacetylate non-histone proteins, influencing various cellular processes .

- This inhibition leads to altered gene expression patterns, affecting cell proliferation, differentiation, and apoptosis .

- Downstream effects include changes in gene expression, cell cycle progression, and immune responses .

- In cancer, altered gene expression may suppress oncogenes or activate tumor suppressor genes, contributing to antitumor effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

[(1'S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27?,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMBBODKITXTJA-YHGXYTIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931385 |

Source

|

| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142203-64-3 |

Source

|

| Record name | 1-Hydroxy-7,9-dideacetylbaccatin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)